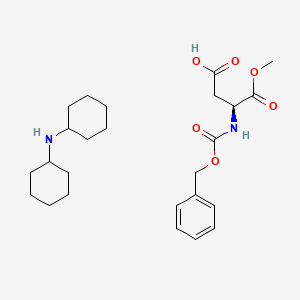

Z-Asp-OMe DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODDUFBZPMVOHC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744107 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19720-12-8 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Asp(OMe)-OH DCHA: A Technical Guide for Researchers in Drug Development

Abstract

N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt, commonly abbreviated as Z-Asp(OMe)-OH DCHA, is a pivotal reagent in the field of peptide chemistry and drug development. While often associated with apoptosis research due to the central role of aspartic acid in caspase recognition, its primary function is not that of a direct biological effector but rather a crucial, strategically protected building block. This technical guide provides an in-depth exploration of Z-Asp(OMe)-OH DCHA, moving beyond a simple datasheet to offer a comprehensive understanding of its chemical properties, its strategic application in the synthesis of peptidic caspase inhibitors, and detailed protocols for its use. We will dissect the rationale behind its unique protected structure and the role of the dicyclohexylammonium salt, providing researchers with the foundational knowledge required for its effective application in the synthesis of targeted therapeutics.

Deconstructing Z-Asp(OMe)-OH DCHA: A Chemist's Perspective

At its core, Z-Asp(OMe)-OH DCHA is a derivative of the amino acid L-aspartic acid, engineered for controlled use in solution-phase peptide synthesis (SPPS).[1] Its structure is a testament to the strategic protection required to achieve specific peptide bonds.

-

Z (Benzyloxycarbonyl) Group: This group protects the α-amino moiety of the aspartic acid. The Z group is renowned for its stability under various reaction conditions and its ability to suppress racemization during the coupling process.[2]

-

OMe (α-Methyl Ester) Group: The α-carboxyl group is protected as a methyl ester. This leaves the β-carboxyl group as the sole reactive carboxylic acid, directing the coupling reaction to the side chain.[1]

-

DCHA (Dicyclohexylammonium) Salt: The dicyclohexylammonium salt is formed by the reaction of the free β-carboxyl group with dicyclohexylamine, a secondary amine.[3][4] This salt formation serves a practical purpose: it converts the oily or poorly crystalline free acid into a stable, crystalline solid that is easier to handle, purify, and store.

It is critical to understand that Z-Asp(OMe)-OH DCHA is not a direct caspase inhibitor. Its utility lies in being a precursor to molecules that are. The field of apoptosis research is populated with peptidic inhibitors that target caspases, a family of proteases central to the apoptotic cascade. These inhibitors often mimic the natural substrates of caspases, which characteristically feature an aspartic acid residue at the P1 position, the site of cleavage.[5][6] Consequently, Z-Asp(OMe)-OH DCHA is a vital starting material for the synthesis of these potent, targeted inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of Z-Asp(OMe)-OH and its components is essential for its effective use in the laboratory.

| Property | Z-Asp-OMe | Dicyclohexylamine (DCHA) |

| Molecular Formula | C₁₃H₁₅NO₆[7] | C₁₂H₂₃N[4] |

| Molecular Weight | 281.26 g/mol [7] | 181.32 g/mol [4] |

| Appearance | Powder | Colorless to pale yellow liquid[4] |

| Primary Application | Peptide Synthesis[1] | Organic base, precursor for other chemicals[4] |

| Key Feature | Selectively protected aspartic acid[1] | Forms stable salts with organic acids[3] |

The Strategic Role in the Synthesis of Peptidic Caspase Inhibitors

The primary application of Z-Asp(OMe)-OH DCHA in drug discovery is as a foundational element in the synthesis of peptidic caspase inhibitors. These inhibitors are designed to fit into the active site of a caspase, with the aspartic acid residue binding to the S1 pocket of the enzyme. The peptide backbone is often extended to enhance specificity for different caspases, and a reactive "warhead" group, such as a fluoromethylketone (FMK) or an aldehyde (CHO), is typically appended to the C-terminus to irreversibly or reversibly bind to the catalytic cysteine of the caspase.[6]

The synthesis of such a peptidic inhibitor is a multi-step process where Z-Asp(OMe)-OH DCHA plays a crucial early role.

Workflow for Synthesizing a Dipeptidic Caspase Inhibitor Precursor

The following diagram illustrates a generalized workflow for the synthesis of a dipeptide, which can serve as the backbone for a caspase inhibitor, using Z-Asp(OMe)-OH DCHA.

Caption: Workflow for the synthesis of a caspase inhibitor precursor.

Mitigating Aspartimide Formation: A Critical Consideration

A significant challenge when working with aspartic acid derivatives in peptide synthesis is the formation of aspartimide, a cyclic imide byproduct.[2] This side reaction can lead to the formation of β-peptides and other impurities, reducing the yield and purity of the desired product. The propensity for aspartimide formation is influenced by factors such as the choice of base for Fmoc-deprotection in solid-phase synthesis and the steric hindrance around the side-chain carboxyl group. While Z-Asp(OMe)-OH is primarily used in solution-phase synthesis, careful control of reaction conditions, such as temperature and the choice of coupling reagents, is still crucial to minimize this side reaction.

Experimental Protocols

The following protocols provide a framework for the use of Z-Asp(OMe)-OH DCHA in a laboratory setting.

Protocol for the Liberation of Z-Asp(OMe)-OH from its DCHA Salt

Rationale: The peptide coupling reaction requires the free carboxylic acid. Therefore, the dicyclohexylamine must be removed. This is typically achieved by acidification followed by extraction.

Materials:

-

Z-Asp(OMe)-OH DCHA

-

Ethyl acetate (EtOAc)

-

10% aqueous citric acid solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Z-Asp(OMe)-OH DCHA in ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with the 10% aqueous citric acid solution to protonate the dicyclohexylamine and render it water-soluble. Repeat the washing two to three times.

-

Wash the organic layer with brine to remove residual water-soluble components.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Z-Asp(OMe)-OH as the free acid.

Protocol for Solution-Phase Peptide Coupling

Rationale: This protocol details the coupling of the liberated Z-Asp(OMe)-OH with another amino acid ester to form a dipeptide. This is a foundational step in building a larger peptide chain.[1]

Materials:

-

Z-Asp(OMe)-OH (from protocol 3.1)

-

An amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

A tertiary base such as N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard workup reagents (as in protocol 3.1)

Procedure:

-

Dissolve Z-Asp(OMe)-OH and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in the same solvent and add DIPEA (1.1 equivalents) to neutralize the hydrochloride and liberate the free amine.

-

Add the amino acid ester solution to the pre-activated Z-Asp(OMe)-OH solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Perform a standard aqueous workup as described in protocol 3.1 to purify the protected dipeptide.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Safety and Handling

Z-Asp-OMe is classified as harmful if swallowed or inhaled and causes serious eye damage.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Z-Asp(OMe)-OH DCHA is a sophisticated and essential tool for the synthetic chemist in the realm of drug discovery. Its value is not in direct biological activity but in its role as a precisely engineered building block. By understanding the function of each protecting group and the DCHA salt, researchers can effectively leverage this compound for the rational design and synthesis of potent and specific peptidic caspase inhibitors. This guide provides the foundational knowledge and practical protocols to facilitate its successful application, ultimately contributing to the development of novel therapeutics targeting apoptosis and other caspase-dependent pathways.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7021783, Z-Asp-OMe. Retrieved from [Link].

-

Aapptec Peptides. Z-Asp(OtBu)-OH DCHA product page. Retrieved from [Link].

-

Aapptec Peptides. Boc-Asp(OMe)-OH DCHA product page. Retrieved from [Link].

- Stennicke, H. R., & Salvesen, G. S. (1999). Human caspase-3 Inhibition by Z-tLeu-Asp-H: tLeu(P2) Counterbalances Asp(P4) and Glu(P3) Specific Inhibitor Truncation. Biochemical Journal, 342(Pt 3), 599–603.

- Wilson, K., & Azab, M. (2018). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Journal of Pharmaceutical and Biomedical Analysis, 159, 396-405.

- Toth, G. K., & Borbely, A. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Molecules, 24(11), 2149.

- Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Caspase Substrates and Inhibitors. The Journal of Biological Chemistry, 273(49), 32608–32613.

- Bower, J. F., & Payne, R. J. (2018). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.

- El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022).

- Vince, R., & Lee, W. (2022). Commonly used caspase inhibitors designed based on substrate specificity profiles lack selectivity.

-

CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link].

- Tawa, P., He, L., & Milligan, C. E. (2002). A cellular mechanism that reversibly inactivates pancaspase inhibitor zAsp-CH(2)-DCB: a potential pitfall causing discrepancy between in vitro and in vivo caspase assays. Journal of Neurochemistry, 83(4), 934–943.

- Schober, A., et al. (2022). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. International Journal of Molecular Sciences, 23(9), 4705.

- Endres, M., et al. (1997). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Journal of Cerebral Blood Flow & Metabolism, 17(12), 1243-1249.

-

Ataman Kimya. DICYCLOHEXYLAMINE. Retrieved from [Link].

-

Wikipedia. (2023). Dicyclohexylamine. Retrieved from [Link].

-

Chemdad. Z-ASP(OTBU)-OH DCHA. Retrieved from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Caspase inhibitors as anti-inflammatory and antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human caspase-3 inhibition by Z-tLeu-Asp-H: tLeu(P2) counterbalances Asp(P4) and Glu(P3) specific inhibitor truncation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Z-Asp-OMe | C13H15NO6 | CID 7021783 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-α-Z-L-Aspartic Acid Methyl Ester Dicyclohexylammonium Salt (Z-Asp-OMe DCHA)

Introduction: Navigating the Nomenclature and Isomeric Landscape

In the field of peptide chemistry, precision in reagent selection is paramount to the success of a synthetic strategy. The compound designated "Z-Asp-OMe DCHA" is a quintessential example of a protected amino acid building block, yet its common name conceals a critical isomeric ambiguity that must be addressed. This guide provides an in-depth analysis of its properties, applications, and the causal logic behind its use in solution-phase and solid-phase peptide synthesis.

The nomenclature can be deconstructed as follows:

-

Z : The Benzyloxycarbonyl (Cbz) group, a well-established protecting group for the α-amino function of an amino acid.

-

Asp : The L-isomer of Aspartic Acid, an acidic amino acid featuring two carboxylic acid groups.

-

OMe : A methyl ester, which serves to protect one of the two carboxylic acid functions.

-

DCHA : Dicyclohexylamine, a bulky secondary amine that forms an ionic bond with the remaining free carboxylic acid, yielding a crystalline and stable dicyclohexylammonium salt.

The core ambiguity arises from the structure of aspartic acid itself. It possesses an α-carboxyl group (at C1) and a β-carboxyl group (at C4). Consequently, "this compound" can refer to two distinct isomers, and the choice between them dictates the subsequent synthetic pathway:

-

Nα-Z-L-Aspartic acid α-methyl ester • DCHA (Z-Asp(α-OMe)-OH · DCHA): The α-carboxyl group is esterified, leaving the β-carboxyl group free to form the DCHA salt. This isomer is used when the synthetic plan requires peptide chain elongation from the side chain.

-

Nα-Z-L-Aspartic acid β-methyl ester • DCHA (Z-Asp(β-OMe)-OH · DCHA): The β-carboxyl group is esterified, leaving the α-carboxyl group free to form the DCHA salt. This is the more common isomer for standard peptide chain elongation along the peptide backbone.

The formation of the DCHA salt is a deliberate and strategic choice. The free acid forms of protected amino acids are often oils or amorphous solids that can be difficult to purify and handle. Dicyclohexylamine is a weak base that reacts with the free carboxylic acid to form a stable, crystalline salt with a sharp melting point, simplifying purification by recrystallization, improving shelf-life, and ensuring accurate weighing for reactions.

Part 1: Physicochemical Properties of the Core Moieties and the Final Salt

The Free Acid Precursors

Before salt formation, the protected amino acid exists as a free acid. The properties of these precursors are foundational.

| Property | Z-Asp(α-OMe)-OH | Z-Asp(β-OMe)-OH |

| Synonym | N-Cbz-L-aspartic acid α-methyl ester[1] | N-Cbz-L-aspartic acid β-methyl ester[2] |

| CAS Number | 4668-42-2[1] | 3160-47-2[2] |

| Molecular Formula | C₁₃H₁₅NO₆[3] | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.26 g/mol [1][3] | 281.26 g/mol [2] |

| Appearance | White to almost white powder to crystal[4] | Powder[2] |

| Melting Point | 89.0 to 93.0 °C[4] | Not specified |

| Solubility | Soluble in Methanol[4] | Not specified |

| Purity (Typical) | ≥98.0% (TLC)[1][2] | ≥98.0% (TLC)[2] |

The Dicyclohexylamine (DCHA) Counter-Ion

DCHA is the agent responsible for conferring crystallinity and stability.

| Property | Dicyclohexylamine (DCHA) |

| CAS Number | 101-83-7[5] |

| Molecular Formula | C₁₂H₂₃N[5] |

| Molecular Weight | 181.32 g/mol [5] |

| Appearance | Clear, colorless liquid[5] |

| Boiling Point | 256 °C[5] |

| Solubility | Readily soluble in common organic solvents; slightly soluble in water[5][6] |

Synthesized Properties of this compound Salts

By combining the properties of the free acid and the DCHA base, we can derive the expected characteristics of the final salt product.

| Property | Z-Asp(α-OMe)-OH · DCHA | Z-Asp(β-OMe)-OH · DCHA |

| Chemical Structure | Nα-Z-Aspartic acid α-methyl ester complexed with Dicyclohexylamine | Nα-Z-Aspartic acid β-methyl ester complexed with Dicyclohexylamine |

| Molecular Formula | C₂₅H₃₈N₂O₆ | C₂₅H₃₈N₂O₆ |

| Molecular Weight | 462.58 g/mol | 462.58 g/mol |

| Appearance | Expected: White to off-white crystalline solid | Expected: White to off-white crystalline solid |

| Melting Point | Expected to be sharp and significantly higher than the free acid (89-93°C). For comparison, the related Z-Asp(OtBu)-OH DCHA melts at 107-109°C[7]. | Expected to be sharp and significantly higher than the corresponding free acid. |

| Solubility | The DCHA moiety increases lipophilicity. Expected solubility in organic solvents like Methanol, DMSO, and DCM, with poor aqueous solubility. | Similar solubility profile to the α-isomer salt. |

| Stability | Enhanced thermal and storage stability compared to the free acid. Less hygroscopic. | Enhanced thermal and storage stability compared to the free acid. Less hygroscopic. |

Part 2: Application in Peptide Synthesis - A Mechanistic Perspective

The primary role of this compound is as a building block in solution-phase peptide synthesis (SPPS), a technique valued for large-scale production and intermediate purification.[8] The choice of protecting groups (Z and OMe) and the use of the DCHA salt are deliberate choices that dictate the experimental workflow.

The Rationale Behind the Protection Scheme

-

Z (Benzyloxycarbonyl) Group : Protects the α-amine from unwanted side reactions. Its key advantage is its stability to the basic and mildly acidic conditions used for other deprotection steps. It is reliably cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Palladium on Carbon), which is an orthogonal strategy to many other protecting groups.[8]

-

OMe (Methyl Ester) Group : Protects one of the carboxylic acids. It is stable to the carbodiimide activation conditions used for peptide coupling. Deprotection is typically achieved via saponification (e.g., using NaOH or LiOH), which requires careful control to avoid racemization and side reactions.

-

Free Carboxyl (as DCHA salt) : This is the reactive site for peptide bond formation. The DCHA salt provides stability for storage but must be removed immediately prior to the coupling step to liberate the free carboxylic acid for activation.

Experimental Workflow: From Salt to Peptide Bond

The use of this compound in a coupling reaction is a multi-step process that requires the sequential removal of the DCHA salt followed by activation of the now-free carboxylic acid.

Caption: Workflow for utilizing this compound in peptide coupling.

Detailed Protocol Steps:

-

Liberation of the Free Carboxylic Acid : a. The this compound salt is dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). b. The organic solution is washed with a dilute aqueous acid (e.g., 5% citric acid, 1N HCl, or 1M KHSO₄) to protonate the carboxylate and transfer the dicyclohexylammonium ion into the aqueous phase. c. The organic layer, now containing the neutral Z-Asp(OMe)-OH, is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting free acid is used immediately in the next step.

-

Peptide Coupling Reaction : a. The dried Z-Asp(OMe)-OH is re-dissolved in an anhydrous solvent (e.g., DCM or DMF).[8] b. The solution is cooled to 0 °C, and activating agents are added. A common and effective combination is a carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[8] c. After a brief activation period (15-30 minutes), a solution of the amino acid or peptide to be coupled (with its amino group deprotected) is added.[8] d. The reaction is allowed to warm to room temperature and stirred until completion, typically monitored by Thin-Layer Chromatography (TLC).[8]

Part 3: Safety, Handling, and Storage

Proper handling of this compound is crucial for both researcher safety and reagent integrity. The safety profile is a composite of its components.

-

Hazard Identification : The free acid, Z-Asp-OMe, is classified as harmful if swallowed or inhaled and causes serious eye damage[1][3]. It carries the GHS pictograms GHS05 (Corrosion) and GHS07 (Exclamation mark)[1]. DCHA is a strong base and should be handled with care.

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to prevent inhalation[1][2].

-

Handling : Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. After handling, wash hands thoroughly.

-

Storage : To maintain its integrity, the reagent should be stored in a tightly sealed container in a cool, dry, and dark place[4]. Recommended storage temperatures are often in the range of 2-8°C or at room temperature, depending on the supplier's recommendation.

Conclusion

This compound is a strategically designed reagent that offers significant advantages in stability, handling, and purification for peptide synthesis. Its utility is, however, contingent on a clear understanding of its isomeric nature—whether it is the α-methyl or β-methyl ester—as this dictates its specific application. By first liberating the free acid from its crystalline DCHA salt form, researchers can effectively activate the carboxylic acid and incorporate the protected aspartic acid residue into a growing peptide chain. The robust Z and OMe protecting groups provide orthogonal pathways for subsequent deprotection and elongation, making this reagent a valuable, albeit nuanced, tool in the arsenal of the synthetic peptide chemist.

References

-

PubChem, National Institutes of Health. Z-Asp-OMe | C13H15NO6 | CID 7021783. [Link]

-

Aapptec Peptides. Boc-Asp(OMe)-OH DCHA [59768-74-0]. [Link]

-

Aapptec Peptides. Z-Asp(OtBu)-OH DCHA. [Link]

-

PubMed. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. [Link]

-

ResearchGate. Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. [Link]

-

Evonik. DCHA (DICYCLOHEXYLAMINE) AMINOPROPYL)METHYLAMINE. [Link]

-

YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

-

PubChem, National Institutes of Health. Dicyclohexylamine | C12H23N | CID 7582. [Link]

-

Cheméo. Chemical Properties of methylcyclopentadiene (CAS 26472-00-4). [Link]

-

Carl ROTH. Safety Data Sheet: L-Aspartic acid. [Link]

-

PubMed. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. [Link]

-

Ereztech. Methylcyclopentadiene dimer | Dimethyldicyclopentadiene | C12H16. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Z-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Z-Asp-OMe | C13H15NO6 | CID 7021783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Z-ASP-OME | 4668-42-2 [chemicalbook.com]

- 5. specialty-amines.evonik.com [specialty-amines.evonik.com]

- 6. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Z-ASP(OTBU)-OH DCHA | 23632-70-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt for Peptide Synthesis

Introduction: Strategic Selection of a Key Building Block for Peptide Synthesis

In the intricate field of drug development and peptide chemistry, the success of a synthetic route is profoundly influenced by the purity, stability, and reactivity of the constituent building blocks. N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt (Z-Asp(OMe)-OH·DCHA) is a strategically modified amino acid derivative designed to navigate the complexities of peptide synthesis. This guide provides an in-depth examination of its properties, the rationale for its specific chemical form, and its application in the synthesis of aspartic acid-containing peptides, with a particular focus on mitigating common side reactions.

The core utility of this compound lies in its orthogonal protection scheme. The α-amino group is protected by the benzyloxycarbonyl (Z) group, while the α-carboxyl group is esterified as a methyl ester. This arrangement selectively liberates the β-carboxyl group for peptide bond formation. The formation of a dicyclohexylamine (DCHA) salt is a deliberate choice to enhance the compound's physical properties, thereby improving its handling, purification, and stability.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Z-Asp(OMe)-OH·DCHA is fundamental to its effective application. These properties dictate its solubility, reactivity, and storage requirements.

| Property | Value | Source(s) |

| Chemical Name | N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt | N/A |

| Synonyms | Z-L-Asp(OMe)-OH·DCHA, Cbz-L-Asp(OMe)-OH·DCHA | [1][2] |

| CAS Number | 23632-82-8 | [2] |

| Molecular Formula | C₂₇H₄₂N₂O₆ | [2] |

| Molecular Weight | 490.64 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 107-109 °C | [1][2] |

| Solubility | Sparingly soluble in methanol (with heating), slightly soluble in DMSO. | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

The Dicyclohexylamine Salt: A Deliberate Choice for Enhanced Stability and Purifiability

The use of N-protected amino acids as their dicyclohexylamine (DCHA) salts is a common and highly advantageous practice in peptide chemistry.[3] Many protected amino acid derivatives, in their free acid form, are oils or amorphous solids, which presents significant challenges for purification and handling.[3]

The formation of a DCHA salt with the free β-carboxyl group of Z-Asp(OMe)-OH addresses these issues through a simple acid-base reaction. Dicyclohexylamine, a strong organic base, reacts with the carboxylic acid to form a dicyclohexylammonium salt. This salt is typically a stable, crystalline solid with a well-defined melting point.[3]

The key advantages conferred by DCHA salt formation are:

-

Enhanced Purification: The crystalline nature of the salt allows for efficient purification through recrystallization. Impurities from the synthesis of the protected amino acid remain in the mother liquor, leading to a significant increase in the purity of the final building block.[3]

-

Improved Handling and Stability: Crystalline solids are easier to weigh and handle compared to oils or hygroscopic powders. The salt form also often enhances the shelf-life and stability of the compound.

The following diagram illustrates the formation of the DCHA salt and the subsequent liberation of the free acid, a necessary step before its use in peptide coupling reactions.

Caption: Synthetic pathway for Z-Asp(OMe)-OH·DCHA.

Application in Solution-Phase Peptide Synthesis

Z-Asp(OMe)-OH·DCHA is a valuable reagent for solution-phase peptide synthesis, a method often employed for shorter peptides or large-scale production where intermediate purification is feasible. [4]

Step-by-Step Peptide Coupling Protocol

The following protocol details the coupling of Z-Asp(OMe)-OH to an amino acid ester, for example, L-phenylalanine methyl ester (H-Phe-OMe).

1. Liberation of the Free Acid:

-

Suspend the Z-Asp(OMe)-OH·DCHA salt in ethyl acetate.

-

Wash the organic suspension with an aqueous solution of 10% citric acid to remove the dicyclohexylamine. [5]* Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the free acid, Z-Asp(OMe)-OH, often as an oil. [5] 2. Peptide Coupling Reaction:

-

In a separate flask, dissolve the free Z-Asp(OMe)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM). [4]* Cool the solution to 0°C in an ice bath.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the cooled solution and stir for 30 minutes at 0°C to form the active ester. [4]* To this mixture, add a solution of the amino acid ester (e.g., H-Phe-OMe, prepared by neutralizing the hydrochloride salt with a non-nucleophilic base like N,N-Diisopropylethylamine) in DCM. [4]* Allow the reaction to warm to room temperature and stir overnight. [4] 3. Work-up and Purification:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [4]* Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [4]* Purify the crude protected dipeptide (e.g., Z-Asp(OMe)-Phe-OMe) by silica gel column chromatography. [4]

The Critical Challenge of Aspartimide Formation

A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of a succinimide derivative known as aspartimide. This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS), but it can also occur under other conditions. [6] The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartyl residue to form a five-membered ring, the aspartimide. [6][7]This cyclic intermediate can then be opened by nucleophiles (such as piperidine or water) to yield a mixture of the desired α-peptide and the undesired β-peptide, often with racemization at the α-carbon of the aspartic acid. [6]These byproducts can be extremely difficult to separate from the target peptide.

Caption: Mechanism of base-catalyzed aspartimide formation.

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the reduced steric hindrance of the C-terminal residue. [7][8]While the use of an α-methyl ester in Z-Asp(OMe)-OH is for solution-phase synthesis where the Z-group is removed under different conditions (hydrogenolysis), the principles of side-chain reactivity are still relevant. Strategies to mitigate aspartimide formation in Fmoc-SPPS often involve using bulkier side-chain protecting groups on the aspartic acid to sterically hinder the intramolecular cyclization. [6][7]

Conclusion

N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt is a highly refined chemical tool for peptide synthesis. Its design reflects a deep understanding of the practical challenges faced by synthetic chemists. The orthogonal protection strategy allows for selective reactivity, while the dicyclohexylamine salt form provides crucial advantages in purity, stability, and handling. By understanding the rationale behind its structure and the specific protocols for its use, researchers and drug development professionals can effectively incorporate this building block into their synthetic strategies, paving the way for the efficient and high-fidelity production of complex aspartic acid-containing peptides.

References

- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).

- Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION.

- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

- Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5].

- Sigma-Aldrich. (n.d.). Z-Asp-OMe ≥ 98.0% TLC 4668-42-2.

- Sigma-Aldrich. (n.d.). Z-Asp(OMe)-OH ≥ 98.0% TLC 3160-47-2.

- ChemicalBook. (2025). Z-ASP(OTBU)-OH DCHA | 23632-70-4.

- Google Patents. (1985). US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.

- Google Patents. (1982). US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid.

- BenchChem. (2025). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Retrieved from Journal of Chemical and Pharmaceutical Sciences website.

- Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

- MedchemExpress. (n.d.). Z-Asp-OMe | Amino Acid Derivative.

- Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.

- Google Patents. (1994). US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester.

- Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Z-N-Me-Asp(OTBU)-OH DCHA.

- Seven Chongqing Chemdad Co., Ltd. (n.d.). Z-ASP(OTBU)-OH DCHA.

- Nanjing Peptide Biological Technology Co., Ltd. (n.d.). R00557|200341-08-8|Z-N-Me-Asp(OtBu)-OH.DCHA.

- Aapptec Peptides. (n.d.). Boc-Asp(OMe)-OH DCHA [59768-74-0].

Sources

- 1. Z-ASP(OTBU)-OH DCHA | 23632-70-4 [chemicalbook.com]

- 2. Z-ASP(OTBU)-OH DCHA Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. peptide.com [peptide.com]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

A Note on Chemical Identification: Resolving the Nomenclature of Z-Asp-OMe DCHA

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-aspartic Acid Methyl Ester and its Dicyclohexylamine Salt

For researchers and scientists, precise chemical identification is paramount. The topic "Z-Asp-OMe DCHA" with CAS number 19720-12-8 presents an immediate need for clarification. Our comprehensive review of chemical databases and supplier information indicates a discrepancy. The CAS number 19720-12-8 is not consistently associated with N-Benzyloxycarbonyl-L-aspartic acid methyl ester dicyclohexylamine salt.

Instead, the literature points to several distinct but related compounds:

-

Z-Asp-OMe (α-methyl ester) : The free acid form with the methyl ester at the alpha-carboxyl group, identified by CAS Number 4668-42-2 [1][2][3][4][5].

-

Z-Asp(OMe)-OH (β-methyl ester) : The free acid form with the methyl ester at the beta-carboxyl group, identified by CAS Number 3160-47-2 [3][6].

-

Dicyclohexylamine (DCHA) : The amine used to form the salt, identified by CAS Number 101-83-7 [7].

The "DCHA" designation signifies the formation of a dicyclohexylammonium salt. This is a common strategy in peptide chemistry to render acidic, N-protected amino acids like Z-Asp-OMe as stable, crystalline solids that are easier to handle and purify than the corresponding free acid, which may be an oil.

This guide will therefore focus on the core chemical entity, N-Benzyloxycarbonyl-L-aspartic acid methyl ester (in both its α- and β-isomeric forms), and the properties and applications conferred by its formulation as a dicyclohexylamine salt . We will proceed by discussing the parent compound and the technical rationale for using its DCHA salt form.

Core Molecular Structure and Functionality

Z-Asp-OMe is a derivative of the amino acid L-aspartic acid, modified with two key functional groups that make it a valuable building block in organic synthesis, particularly in the field of peptide chemistry.

-

"Z" Group (Benzyloxycarbonyl, Cbz) : This is an amine protecting group. It is introduced by reacting the amino group of aspartic acid with benzyl chloroformate[8]. The Z-group prevents the nitrogen from participating in unwanted side reactions during peptide bond formation. It is prized for its stability under a range of conditions and can be selectively removed later in the synthesis, typically via catalytic hydrogenation.

-

"-OMe" Group (Methyl Ester) : This is a carboxyl protecting group. By converting one of the carboxylic acid groups of aspartic acid into a methyl ester, that specific site is blocked from reacting, for instance, during the activation of the other carboxyl group for amide bond formation. The choice of which carboxyl group is esterified (the α- or β-position) dictates the final structure of the peptide being synthesized[4].

-

DCHA Salt : Dicyclohexylamine is a secondary amine that is strongly basic[7][9]. It readily reacts with the remaining free carboxylic acid on the Z-Asp-OMe molecule to form a salt. This salt is typically a crystalline, free-flowing solid with improved stability and handling properties compared to the often-oily free acid[10].

Physicochemical and Safety Data

A clear understanding of the physical properties and safety hazards is crucial for experimental design and laboratory safety.

Table 1: Physicochemical Properties of Key Compounds

| Property | Z-Asp-OMe (Free Acid) | Dicyclohexylamine (DCHA) |

| CAS Number | 4668-42-2 | 101-83-7 |

| Molecular Formula | C₁₃H₁₅NO₆[1] | C₁₂H₂₃N[7] |

| Molecular Weight | 281.26 g/mol [1][2][4][6] | 181.32 g/mol [7] |

| Appearance | White to off-white solid/powder[2][4] | Colorless to pale yellow liquid[7] |

| Melting Point | Not consistently reported; may be an oil | -0.1 °C[7] |

| Boiling Point | Not available | 255.8 °C[7] |

| Solubility | Soluble in DMSO (200 mg/mL), requires sonication[2]. | Sparingly soluble in water (0.8 g/L)[7]. Miscible with organic solvents[9]. |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2]. | Store in a well-ventilated place. |

Safety and Handling

Z-Asp-OMe (and by extension, its DCHA salt) requires careful handling:

-

Hazards : It is harmful if swallowed or inhaled and causes serious eye damage[1][4]. The GHS classifications are Acute Toxicity 4 (Oral/Inhalation) and Eye Damage 1[1][4].

-

Personal Protective Equipment (PPE) : Use of appropriate PPE is mandatory. This includes safety glasses or goggles, gloves, and a dust mask (type N95 or equivalent)[4].

-

Storage : The compound should be stored as a combustible solid[4]. For long-term stability, especially in powder form, storage at -20°C is recommended[2].

Dicyclohexylamine also has significant hazards:

-

It is a corrosive and flammable liquid. Appropriate storage and handling procedures for such chemicals must be followed.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application for this compound is as a monomeric building block in the synthesis of peptides and peptidomimetics. The DCHA salt is not used directly in the coupling reaction; it must first be converted back to the free acid.

Workflow for Incorporating Z-Asp-OMe into a Peptide Chain

The following diagram and protocol outline the logical steps for using a DCHA salt of a protected amino acid in a standard peptide synthesis workflow.

Caption: Workflow for using a DCHA salt in peptide synthesis.

Experimental Protocol: Liberation of the Free Acid

This protocol describes the necessary first step before the protected amino acid can be used in a coupling reaction.

-

Dissolution : Suspend the this compound salt in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc).

-

Acidification : Transfer the suspension to a separatory funnel and wash it with a 5-10% aqueous solution of citric acid or a dilute solution of HCl. This protonates the aspartic acid carboxylate and transfers the dicyclohexylammonium cation into the aqueous phase as its corresponding salt.

-

Washing : Perform additional washes of the organic layer with water and then with a saturated NaCl solution (brine) to remove residual acid and water-soluble byproducts.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation : Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting material is the Z-Asp-OMe free acid, which can then be used directly in peptide coupling protocols.

Role in Drug Discovery and Apoptosis Research

Aspartic acid residues are of profound importance in biochemistry, particularly in the active sites of a class of proteases known as caspases . Caspases are cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation[11].

-

Caspase Substrate Recognition : Caspases recognize and cleave protein substrates specifically after an aspartic acid residue.

-

Inhibitor Design : This specificity has made aspartic acid derivatives a cornerstone in the design of caspase inhibitors. Compounds like the pan-caspase inhibitor Z-VAD-FMK utilize a Z-protected amino acid structure to target the caspase active site.

-

Z-Asp Derivatives as Research Tools : While Z-Asp-OMe itself is a synthetic building block, related compounds like Z-Asp-CH₂-DCB are used as cell-permeable pan-caspase inhibitors to study the role of apoptosis in various disease models[12]. However, researchers must be cautious, as studies have shown that the inhibitory effects of some Z-Asp derivatives can be transient and reversibly inactivated by cellular mechanisms[12]. This highlights the need for careful experimental design and interpretation of results when using such inhibitors.

The synthesis of novel peptide-based caspase inhibitors or substrate probes often relies on building blocks like Z-Asp-OMe, demonstrating its foundational role in developing tools for drug discovery and fundamental biological research[13].

Conclusion

N-Benzyloxycarbonyl-L-aspartic acid methyl ester, particularly when stabilized as its dicyclohexylamine salt, is a vital reagent for chemical and biomedical research. Its utility is rooted in the precise control it offers during the complex process of peptide synthesis. By enabling the site-specific incorporation of aspartic acid residues, it serves as a foundational tool for constructing peptides, proteins, and peptidomimetic inhibitors that are essential for studying and potentially treating a range of human diseases, from cancer to neurodegenerative disorders. The careful application of this and similar protected amino acids, grounded in a solid understanding of their chemical properties and handling requirements, will continue to propel innovation in drug development and molecular biology.

References

-

National Center for Biotechnology Information. (n.d.). Z-Asp-OMe. PubChem Compound Summary for CID 7021783. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Z-Asp(OtBu)-OH DCHA. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Z-Amino Acids Archives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester. PubChem Compound Summary for CID 273302. Retrieved from [Link]

-

Splendid Labs. (n.d.). N-Benzyloxycarbonyl-L-aspartic Acid beta-tert-Butyl Ester Dicyclohexylamine Salt. Retrieved from [Link]

- Bachman, G. L., & Genck, W. J. (1985). U.S. Patent No. 4,523,026. Washington, DC: U.S. Patent and Trademark Office.

-

Carl ROTH. (n.d.). Safety Data Sheet: DL-Aspartic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE. Retrieved from [Link]

-

LookChem. (2024). Chemical Properties and Uses of Dicyclohexylamine. Retrieved from [Link]

-

Kanno, T., et al. (2005). A cellular mechanism that reversibly inactivates pancaspase inhibitor zAsp-CH(2)-DCB: a potential pitfall causing discrepancy between in vitro and in vivo caspase assays. Journal of Pharmacological Sciences, 99(3), 287-292. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Z-ASP(OTBU)-OH DCHA. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Asp(OMe)-OH DCHA. Retrieved from [Link]

-

Scott, D. E., et al. (2017). Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface. Scientific Reports, 7, 40725. Retrieved from [Link]

-

ResearchGate. (n.d.). The potential for caspases in drug discovery. Retrieved from [Link]

Sources

- 1. Z-Asp-OMe | C13H15NO6 | CID 7021783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. Z-Asp-OMe = 98.0 TLC 4668-42-2 [sigmaaldrich.com]

- 5. Z-Asp-OMe ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester | C13H15NO6 | CID 273302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 8. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 9. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. Z-ASP(OTBU)-OH DCHA Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. researchgate.net [researchgate.net]

- 12. A cellular mechanism that reversibly inactivates pancaspase inhibitor zAsp-CH(2)-DCB: a potential pitfall causing discrepancy between in vitro and in vivo caspase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Asp-OMe DCHA: Properties, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Z-Asp-OMe DCHA in Peptide Synthesis

In the intricate field of peptide chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. N-α-Cbz-L-aspartic acid α-methyl ester dicyclohexylamine salt (this compound) is a crucial reagent, offering a unique combination of stability, reactivity, and handling advantages. This guide provides a comprehensive overview of its molecular properties, a detailed protocol for its application in dipeptide synthesis, and a discussion of the analytical techniques for its characterization. The dicyclohexylamine (DCHA) salt form of Z-Asp-OMe enhances the crystallinity and stability of the protected amino acid, which can otherwise be challenging to handle as a free acid.[1] This improved solid-state property facilitates storage and accurate weighing, contributing to the reproducibility of synthetic protocols.

Core Molecular Attributes of this compound

The chemical integrity of this compound is foundational to its application. A thorough understanding of its molecular weight and the properties of its constituent parts is essential for stoichiometric calculations and analytical characterization.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Z-Asp-OMe | C₁₃H₁₅NO₆ | 281.26 |

| DCHA | C₁₂H₂₃N | 181.32 |

| This compound | C₂₅H₃₈N₂O₆ | 462.58 |

Note: The molecular weight of the salt is the sum of its constituent acid and base.

Strategic Application in Dipeptide Synthesis: The Synthesis of Z-Asp-Phe-OMe

A significant application of Z-Asp-OMe is in the synthesis of Z-Asp-Phe-OMe, a precursor to the artificial sweetener aspartame.[2][3][4][5][6] The following protocol details the synthesis of this dipeptide, starting from the this compound salt. This process involves the initial liberation of the free acid from its DCHA salt, followed by a coupling reaction with L-phenylalanine methyl ester.

Experimental Workflow: From DCHA Salt to Dipeptide

Caption: Workflow for the synthesis of Z-Asp-Phe-OMe from this compound.

Part 1: Liberation of Z-Asp-OMe (Free Acid) from its DCHA Salt

Rationale: The dicyclohexylammonium salt must be converted to the free carboxylic acid to enable its participation in the amide bond formation. This is achieved by an acid-base extraction.

Protocol:

-

Suspension: Suspend this compound (1.0 eq) in ethyl acetate (10 volumes).

-

Acidification: Add 10% aqueous potassium bisulfate (KHSO₄) solution (5 volumes) and stir vigorously until all solids dissolve.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Washing: Wash the organic layer with 10% KHSO₄ (2 x 5 volumes) and then with brine (2 x 5 volumes).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter and concentrate the solution in vacuo to yield Z-Asp-OMe as a viscous oil or solid.

Part 2: Synthesis of Z-Asp-Phe-OMe via Carbodiimide Coupling

Rationale: A carbodiimide, such as EDC, is used to activate the carboxylic acid of Z-Asp-OMe, facilitating nucleophilic attack by the amino group of H-Phe-OMe. HOBt is added to suppress side reactions and minimize racemization.

Protocol:

-

Dissolution: Dissolve Z-Asp-OMe (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

-

Neutralization: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain Z-Asp-Phe-OMe.

Subsequent Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is a robust protecting group that can be removed under various conditions. Catalytic transfer hydrogenation is a common and effective method.[7][8][9][10]

Deprotection Workflow

Caption: Catalytic transfer hydrogenation for the deprotection of Z-Asp-Phe-OMe.

Protocol for Catalytic Transfer Hydrogenation:

-

Dissolution: Dissolve Z-Asp-Phe-OMe in methanol.

-

Catalyst and Donor: Add 10% palladium on carbon (Pd/C) and ammonium formate.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Filtration: Upon completion, cool the reaction and filter through a pad of celite to remove the catalyst.

-

Concentration: Concentrate the filtrate in vacuo to yield the deprotected dipeptide, H-Asp-Phe-OMe.

Analytical Characterization: A Self-Validating System

A robust analytical workflow is crucial to validate the identity and purity of the synthesized compounds at each stage.

| Analytical Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation and confirmation of salt formation. | Signals corresponding to the protons of the Z-group (aromatic), the aspartic acid backbone, the methyl ester, and the cyclohexyl rings of DCHA. Integration of the signals will confirm the 1:1 stoichiometry. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbons in both the Z-Asp-OMe and DCHA moieties. |

| HPLC | Purity assessment. | A single major peak indicating a pure compound. The retention time will be specific to the compound and the method used. |

| Mass Spectrometry (ESI-MS) | Molecular weight determination. | Positive ion mode should show a peak for the protonated Z-Asp-OMe ([M+H]⁺ at m/z 282.1) and the protonated DCHA ([M+H]⁺ at m/z 182.2). The intact salt may be observed in some cases. |

| FT-IR | Identification of functional groups. | Characteristic absorptions for N-H (amine and amide), C=O (ester, carboxylic acid salt, and carbamate), and aromatic C-H bonds. |

Conclusion

This compound is a valuable reagent for peptide synthesis, offering enhanced stability and handling properties. The protocols outlined in this guide provide a framework for its effective use in the synthesis of dipeptides, such as the aspartame precursor Z-Asp-Phe-OMe. By understanding the rationale behind each experimental step and employing a thorough analytical approach, researchers can confidently and reproducibly incorporate this building block into their synthetic strategies, advancing the fields of drug discovery and development.

References

-

A Convenient Synthesis of Aspartame. Journal of Chemical Education. Available at: [Link]

- Enzymatic method for preparing aspartame. Google Patents.

-

Synthesis of Aspartame. Snowhite Chemical Co.,LTD. Available at: [Link]

-

Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol. Biotechnology and Bioengineering. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

- 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz.

-

Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Available at: [Link]

-

Enzymic Synthesis Design and Enzymic Synthesis of Aspartame. ResearchGate. Available at: [Link]

-

Z-Asp-OMe. PubChem. Available at: [Link]

-

Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. National Institutes of Health. Available at: [Link]

- Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogen

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. Available at: [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

-

1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. Journal of the Brazilian Chemical Society. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Available at: [Link]

-

A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. Journal of Lipid Research. Available at: [Link]

-

Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Advancing sustainable peptide synthesis. Green Chemistry. Available at: [Link]

-

Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters. Available at: [Link]

-

Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Central Science. Available at: [Link]

-

Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. International Journal of Molecular Sciences. Available at: [Link]

-

Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. National Institutes of Health. Available at: [Link]

Sources

- 1. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 3. US20120295294A1 - Enzymatic method for preparing aspartam - Google Patents [patents.google.com]

- 4. snowhitechem.com [snowhitechem.com]

- 5. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Z-Asp(OMe)-OH DCHA: A Cornerstone in Peptide Synthesis – From Discovery to Application

role of Z-Asp-OMe DCHA in peptide synthesis

An In-Depth Technical Guide on the Role of Z-Asp(OMe)-OH·DCHA in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester, typically supplied as its dicyclohexylamine salt (Z-Asp(OMe)-OH·DCHA), is a strategically protected amino acid derivative that serves a specialized and critical role in peptide synthesis. While modern solid-phase peptide synthesis (SPPS) has become the dominant methodology, the unique protection scheme of this building block offers precise control, making it particularly valuable for solution-phase synthesis and the preparation of specific peptide fragments. This guide provides a detailed examination of the molecular architecture of Z-Asp(OMe)-OH·DCHA, elucidates its core applications, presents detailed experimental protocols, and contextualizes its utility against the persistent challenge of aspartimide formation that plagues many standard synthetic strategies.

Introduction: The Enduring Challenge of Aspartic Acid in Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, has evolved significantly since Merrifield's Nobel Prize-winning invention of solid-phase peptide synthesis (SPPS).[1][2] The two dominant strategies, tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) chemistry, have enabled the routine assembly of complex peptide chains.[1][3] However, certain amino acid residues present inherent difficulties that can compromise the efficiency and fidelity of the synthesis. Aspartic acid (Asp) is arguably one of the most problematic residues.

The primary challenge associated with aspartic acid, particularly in the widely used Fmoc-SPPS, is the base-catalyzed formation of aspartimide.[1][4] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl ester, forming a five-membered succinimide ring.[1][5] This side reaction is initiated during the repetitive Fmoc-deprotection steps, which typically use a piperidine solution.[5] The consequences of aspartimide formation are severe:

-

Chain Termination: The aspartimide ring is relatively stable and can halt further peptide elongation.

-

Formation of Impurities: The succinimide ring can be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[6]

-

Racemization: The α-carbon of the aspartimide ring is highly susceptible to epimerization, leading to a loss of stereochemical purity.[6]

The propensity for this side reaction is heavily influenced by the C-terminal adjacent amino acid, with Asp-Gly sequences being notoriously problematic due to the lack of steric hindrance from glycine.[1] This persistent issue necessitates carefully designed protection strategies to mask the Asp side chain, driving the development of numerous protecting groups and synthetic methodologies aimed at its suppression.[6][7][8][9]

Deconstructing the Building Block: Z-Asp(OMe)-OH·DCHA

Z-Asp(OMe)-OH·DCHA is a derivative of aspartic acid where each functional group is strategically addressed to direct reactivity. Its utility is derived from this precise arrangement of protecting groups, which allows for the selective activation of the β-carboxyl group.

Caption: Chemical Structure of Z-Asp(OMe)-OH·DCHA.

-

The Nα-Protecting Group: Benzyloxycarbonyl (Z) : The Z-group, one of the classical urethane-type protecting groups, shields the α-amino group from participating in peptide bond formation. It is stable to the mildly acidic and basic conditions used in Boc and Fmoc chemistries, respectively. Its removal is typically achieved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or strong acids like HBr in acetic acid. This provides orthogonality, a key principle in complex chemical synthesis.

-

The α-Carboxyl Protecting Group: Methyl Ester (OMe) : The α-carboxyl group is protected as a simple methyl ester. This prevents it from being activated along with the side-chain carboxyl group during the coupling step. The OMe group is stable to the conditions used for Z-group removal but can be cleaved under basic conditions via saponification (e.g., using NaOH).[10]

-

The Side-Chain (β-Carboxyl): The Reactive Site : In this building block, the side-chain β-carboxyl group is intentionally left as a free carboxylic acid. This design channels the reactivity, ensuring that during a coupling reaction, it is this specific site that is activated and forms a new peptide bond.

-

The Counter-ion: Dicyclohexylamine (DCHA) : The free carboxylic acid is salified with dicyclohexylamine, a bulky organic base. This salt formation serves a practical purpose: it converts the often-oily carboxylic acid into a stable, crystalline, and easily handleable solid, simplifying purification, storage, and weighing.[11][12][13] The DCHA is readily removed by a simple acid wash prior to the coupling reaction to regenerate the free β-carboxylic acid.

Core Application: Directed Synthesis in Solution-Phase

The unique protection scheme of Z-Asp(OMe)-OH·DCHA makes it an ideal reagent for solution-phase peptide synthesis, where precise, stepwise control is paramount.[10] It allows a chemist to dictate that the aspartic acid residue will be incorporated into a peptide chain via its side-chain, a maneuver that is fundamental for creating branched or cyclic peptides.

The general workflow for its use involves three key stages: de-salification, coupling, and sequential deprotection.

Caption: Workflow for using Z-Asp(OMe)-OH·DCHA in peptide synthesis.

Detailed Experimental Protocols

The following protocols describe the synthesis of a model dipeptide, Z-Asp(OMe)-Phe-OMe, to illustrate the practical application.[10]

Protocol 1: Peptide Coupling via β-Carboxyl Activation

Causality: This protocol first liberates the free β-carboxylic acid from its DCHA salt. It is then activated using a carbodiimide (EDC) and an additive (HOBt). HOBt reacts with the activated carboxyl group to form an active ester, which is less prone to side reactions and racemization, thereby ensuring a more efficient and cleaner coupling with the incoming amino acid ester.

-

De-salification :

-

Suspend Z-Asp(OMe)-OH·DCHA (1.0 eq) in ethyl acetate.

-

Add 1 M aqueous citric acid or KHSO₄ solution and stir vigorously in a separatory funnel.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent in vacuo to yield Z-Asp(OMe)-OH as a solid or oil.

-

-

Amino Component Preparation :

-

In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 1.1 eq) in anhydrous dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 20 minutes at room temperature.

-

-

Activation and Coupling :

-

Dissolve the dried Z-Asp(OMe)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the cooled solution and stir for 30 minutes to pre-activate the carboxylic acid.

-

Add the freshly prepared H-Phe-OMe solution from step 2 to the activated mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification :

-

Monitor reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the protected dipeptide, Z-Asp(OMe)-Phe-OMe.

-

Protocol 2: Sequential Deprotection

Causality: The orthogonal nature of the Z and OMe protecting groups allows for their selective removal. Catalytic hydrogenation is a mild method that cleaves the benzylic C-O bond of the Z group without affecting the methyl ester. Conversely, saponification uses a strong base to hydrolyze the ester bond while leaving the Z group intact.

A. Nα-Deprotection (Z-Group Removal) [10]

-

Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe, in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

-

Introduce a hydrogen source, either by bubbling H₂ gas through the solution or by adding ammonium formate (5 eq).

-

Stir the suspension at room temperature, monitoring by TLC.

-

Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the N-terminally deprotected dipeptide, H-Asp(OMe)-Phe-OMe.

B. α-Carboxyl Deprotection (OMe-Group Removal) [10]

-

Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe, in a mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and monitor by TLC.

-

Upon completion, carefully neutralize the solution with 1 M HCl.

-

Extract the product into an appropriate organic solvent or purify directly via chromatography to obtain Z-Asp(OH)-Phe-OMe.

| Reagent | Purpose | Typical Equivalents |

| Z-Asp(OMe)-OH·DCHA | Aspartic Acid Building Block | 1.0 |

| H-Phe-OMe·HCl | Coupling Partner (Amino Component) | 1.1 |

| DIPEA | Non-nucleophilic base for neutralization | 1.1 |

| EDC·HCl | Carbodiimide Coupling Agent | 1.1 |

| HOBt | Racemization Suppressor & Activator | 1.1 |

| Pd/C (10%) | Catalyst for Z-group hydrogenolysis | ~10% w/w |

| H₂ or HCOONH₄ | Hydrogen Source for Deprotection | N/A or 5.0 |

| NaOH | Base for Saponification (OMe removal) | 1.1 |

Advantages and Limitations in Modern Synthesis

Advantages:

-

Positional Isomer Control: The primary advantage is the unambiguous ability to form a peptide bond at the β-carboxyl position, which is essential for synthesizing branched peptides or complex cyclic structures.

-

Avoidance of Aspartimide Formation: By operating in a solution-phase environment and using a Z-group strategy, the harsh basic conditions of Fmoc-SPPS are completely avoided, thus eliminating the primary pathway for aspartimide formation.[1][5]

-

Fragment Condensation: This building block is well-suited for the synthesis of protected peptide fragments, which can then be used in convergent synthesis strategies to build larger proteins.[14]

Limitations:

-

Process Inefficiency: Solution-phase synthesis is labor-intensive, difficult to automate, and requires purification of intermediates, making it less efficient than SPPS for producing long, linear peptides.

-

Catalyst Poisoning: The catalytic hydrogenation used to remove the Z-group is incompatible with sulfur-containing amino acids like methionine (Met) and cysteine (Cys), as sulfur can poison the palladium catalyst.

-

Saponification Side Reactions: The use of strong base (NaOH) to remove the OMe ester can cause side reactions, including racemization and hydrolysis of other labile functional groups.

Perspective: Comparison with Modern SPPS Strategies

While Z-Asp(OMe)-OH·DCHA holds a valuable niche, the field of SPPS has developed sophisticated methods to address the aspartimide problem directly. These modern approaches are generally preferred for the routine synthesis of Asp-containing peptides.

-

Sterically Hindered Esters: The standard Asp(OtBu) protecting group is often replaced with bulkier esters like 3-methyl-pent-3-yl (OMpe) or 3,3-diethyl-pent-3-yl (ODie), which sterically hinder the nucleophilic attack of the backbone amide.[6]

-

Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen following the Asp residue, such as a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, completely prevents cyclization by rendering the nitrogen non-nucleophilic.[7] These are often incorporated as pre-formed dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[7]

-

Non-Ester Masking Groups: The most advanced strategies replace the side-chain ester bond entirely. Cyanosulfurylides (CSY), for instance, mask the carboxylic acid with a stable C-C bond that is cleaved under specific oxidative conditions, completely suppressing aspartimide formation.[5][8][15]

Conclusion

Z-Asp(OMe)-OH·DCHA is a classic but powerful tool in the peptide chemist's arsenal. Its role is not as a general-purpose building block for automated synthesis but as a specialized reagent for achieving precise chemical outcomes that are difficult to control with other methods. By providing orthogonal protection for the N-terminus and the α-carboxyl group, it directs reactivity exclusively to the side-chain, making it indispensable for the solution-phase synthesis of specific peptide fragments and non-linear architectures. Understanding its function and application provides valuable insight into the fundamental principles of protecting group strategy and the persistent chemical challenges that continue to drive innovation in peptide science.

References

-

Konge, M., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

-

Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud University. [Link]

-

Konge, M., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

-

Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

-

Al-Dhaher, M., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology. [Link]

-

Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

-

Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

AAPPTec. (n.d.). Z-Amino Acids. [Link]

-

Proulx, C., et al. (2023). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. ResearchGate. [Link]

-

Hu, H., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. PubMed. [Link]

-

Erbeldinger, M., et al. (2001). Kinetics of enzymatic solid-to-solid peptide synthesis: synthesis of Z-aspartame and control of acid-base conditions by using inorganic salts. Biotechnology and Bioengineering. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Apostolopoulos, V., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed. [Link]

-

Mergler, M., et al. (2005). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science. [Link]

-

CEM Corporation. (n.d.). SPPS Technology. [Link]

-

AAPPTec. (n.d.). Boc-Asp(OMe)-OH DCHA. [Link]

-

Chemdad Co., Ltd. (n.d.). Z-ASP(OTBU)-OH DCHA. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. youtube.com [youtube.com]

- 3. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 4. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

- 12. Z-ASP(OTBU)-OH DCHA Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Z-ASP(OTBU)-OH DCHA | 23632-70-4 [chemicalbook.com]

- 14. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Z-Asp(OMe)·DCHA Protecting Group Strategy

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals